molecular formula C10H15N2P B1362565 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine CAS No. 22429-12-5

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine

Cat. No.: B1362565
CAS No.: 22429-12-5
M. Wt: 194.21 g/mol
InChI Key: CYKFZCQRONDMOZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine is an organophosphorus compound with the molecular formula C10H15N2P. It is characterized by a diazaphospholidine ring structure, which includes two nitrogen atoms and one phosphorus atom. This compound is known for its applications in organic synthesis and coordination chemistry .

Mechanism of Action

Target of Action

It is known to be used as a reagent for the stereospecific synthesis of olefins from 1,2-diols .

Mode of Action

It is known to participate in the stereospecific synthesis of olefins from 1,2-diols , indicating that it may interact with these diols to facilitate the formation of olefins.

Biochemical Pathways

Its role in the synthesis of olefins suggests that it may influence pathways involving these compounds .

Result of Action

Its known application in the synthesis of olefins suggests that it may contribute to the formation of these compounds .

Action Environment

The action of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine can be influenced by environmental factors. For instance, it has a boiling point of 95 °C at 0.7 mmHg , indicating that its stability and efficacy could be affected by temperature and pressure.

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent for the stereospecific synthesis of olefins from 1,2-diols . The compound’s interaction with enzymes and proteins can lead to the formation of specific products, highlighting its importance in biochemical synthesis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of certain genes, leading to changes in cellular behavior . Additionally, it can impact metabolic processes by interacting with key enzymes involved in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, the compound has been shown to interact with manganese (II) tetrahedral complexes, enhancing their photoluminescence properties . These interactions highlight the compound’s ability to modulate molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research has shown that there are threshold effects, where the compound’s activity significantly changes at specific dosage levels . These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of cells . Understanding these interactions is vital for elucidating the compound’s biochemical functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and effectiveness in different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise biochemical roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine can be synthesized through the reaction of 1,2-diaminobenzene with phosphorus trichloride, followed by methylation with methyl iodide. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted diazaphospholidines and their oxidized derivatives. These products are often used as intermediates in further chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine include:

Uniqueness

This compound is unique due to its specific ring structure and the presence of both nitrogen and phosphorus atoms. This structure allows it to form stable complexes with metal ions and participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis and coordination chemistry .

Properties

IUPAC Name

1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2P/c1-11-8-9-12(2)13(11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKFZCQRONDMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(P1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176951
Record name 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22429-12-5
Record name Corey-hopkins reagent
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022429125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22429-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COREY-HOPKINS REAGENT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCL20F45U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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